molecular formula C18H27N7O2 B6759870 N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No.: B6759870
M. Wt: 373.5 g/mol
InChI Key: HHJVVXQROBVDMU-UHFFFAOYSA-N
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Description

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, a triazole ring, and a piperidine moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O2/c1-4-13-14(17(26)23-21-15(13)5-2)10-19-18(27)25-8-6-12(7-9-25)16-22-20-11-24(16)3/h11-12H,4-10H2,1-3H3,(H,19,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJVVXQROBVDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)CNC(=O)N2CCC(CC2)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the triazole ring and the piperidine moiety. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide stands out due to its unique combination of a pyridazinone core, a triazole ring, and a piperidine moiety

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